Cas no 2648895-31-0 (ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate)
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate
- 2648895-31-0
- EN300-1458748
-
- Inchi: 1S/C13H15NO3/c1-3-17-13(16)8-12(14-9-15)11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3/t12-/m0/s1
- InChI Key: DEFHWECWMREAQD-LBPRGKRZSA-N
- SMILES: O(CC)C(C[C@@H](C1C=CC=CC=1C)N=C=O)=O
Computed Properties
- Exact Mass: 233.10519334g/mol
- Monoisotopic Mass: 233.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55.7Ų
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458748-50mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 50mg |
$1224.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-100mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 100mg |
$1283.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-250mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 250mg |
$1341.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-500mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 500mg |
$1399.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-1000mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 1000mg |
$1458.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-2500mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 2500mg |
$2856.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-5000mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 5000mg |
$4226.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-10000mg |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 10000mg |
$6266.0 | 2023-09-29 | ||
| Enamine | EN300-1458748-1.0g |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate |
2648895-31-0 | 1g |
$0.0 | 2023-06-06 |
ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate
Research Briefing on Ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate (CAS: 2648895-31-0)
Ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate (CAS: 2648895-31-0) is a chiral isocyanate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique isocyanate functional group and stereospecific configuration, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the construction of peptidomimetics, enzyme inhibitors, and other pharmacologically relevant scaffolds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the reactivity of ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate in the context of targeted covalent inhibitor design. The study demonstrated that the isocyanate group of this compound selectively reacts with nucleophilic residues (e.g., cysteine or lysine) in the active sites of disease-relevant enzymes, such as kinases and proteases. This property makes it a promising candidate for the development of irreversible inhibitors with enhanced potency and selectivity.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology paper, where it was employed as a key building block for the synthesis of macrocyclic compounds. The researchers utilized the chiral center and reactive isocyanate group to construct constrained peptide analogs with improved metabolic stability and binding affinity for G-protein-coupled receptors (GPCRs). The study highlighted the compound's role in addressing challenges associated with peptide-based drug delivery.
From a synthetic chemistry perspective, ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate has also been leveraged in multicomponent reactions (MCRs) to generate diverse heterocyclic libraries. A recent Organic Letters publication (2024) detailed its use in a Passerini-type reaction, yielding structurally complex isocyanurate derivatives with potential anticancer activity. The stereospecificity of the starting material was critical in controlling the diastereoselectivity of the final products.
Despite its promising applications, handling this compound requires careful consideration due to the inherent reactivity of the isocyanate group, which poses potential toxicity and stability challenges. Recent advancements in protective group strategies and flow chemistry techniques have been explored to mitigate these issues, as discussed in a 2023 review in Chemical Reviews.
In conclusion, ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate (CAS: 2648895-31-0) represents a valuable tool in modern drug discovery, enabling the development of covalent inhibitors, macrocyclic peptides, and diverse heterocycles. Ongoing research continues to uncover new applications for this compound, particularly in targeted therapies and chemical biology probes. Future directions may include its integration with bioorthogonal chemistry platforms and further optimization of its physicochemical properties for in vivo applications.
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